(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818620
InChI: InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
SMILES: C1CNC(CC1O)CO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC13818620

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride -

Specification

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
IUPAC Name (2R,4S)-2-(hydroxymethyl)piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Standard InChI Key QIKIPCQWZUFFFD-IBTYICNHSA-N
Isomeric SMILES C1CN[C@H](C[C@H]1O)CO.Cl
SMILES C1CNC(CC1O)CO.Cl
Canonical SMILES C1CNC(CC1O)CO.Cl

Introduction

Structural and Chemical Characteristics

Molecular Identity and Stereochemistry

The compound’s molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . Its IUPAC name, (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, reflects the stereochemical configuration at the 2nd and 4th positions of the piperidine ring. The R configuration at C2 and S at C4 distinguishes it from other stereoisomers, which may exhibit divergent biological activities .

The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies. The isomeric SMILES string C1CNC@HCO.Cl confirms the spatial arrangement of functional groups .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number240401-25-6
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
InChIKeyQIKIPCQWZUFFFD-IBTYICNHSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

Piperidine derivatives are typically synthesized via cyclization of amines or reductive amination. For (2R,4S)-2-(hydroxymethyl)piperidin-4-ol hydrochloride, a multi-step approach is employed:

  • Ring Formation: Cyclization of a pentane-1,5-diamine precursor with hydroxymethyl and hydroxyl groups introduced via oxidation or substitution reactions.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the desired (2R,4S) configuration .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Challenges include minimizing racemization during functional group modifications and optimizing yield through solvent selection (e.g., ethanol or dichloromethane) .

Stability and Reactivity

The compound’s stability is influenced by its hygroscopic nature, necessitating storage in anhydrous conditions . The hydroxyl and hydroxymethyl groups participate in hydrogen bonding, while the piperidine ring’s basicity (pKa ~10) facilitates protonation in physiological environments .

CompoundTargetIC₅₀ (nM)Source
(2R,4S)-isomerAcetylcholinesterase120
4-(Hydroxymethyl)piperidin-4-olNMDA Receptor450

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Compare stereoisomers to optimize therapeutic indices.

  • Scalable Synthesis: Develop cost-effective routes for large-scale production .

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